REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH2:9][CH:8]([CH2:11][C:12]([O:14]C)=[O:13])[C:7]=2[CH:16]=1)#[N:2].[OH-].[Na+].Cl>C1COCC1.CO.C(OCC)(=O)C>[C:12]([CH2:11][CH:8]1[C:7]2[CH:16]=[C:3]([C:1]#[N:2])[CH:4]=[CH:5][C:6]=2[O:10][CH2:9]1)([OH:14])=[O:13] |f:1.2,4.5|
|
Name
|
methyl [5-cyano-2,3-dihydro-benzofuran-3-yl]-acetate
|
Quantity
|
3.73 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC2=C(C(CO2)CC(=O)OC)C1
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
THF MeOH
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
sequentially, with water and brine, dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude solid product was used without further purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)CC1COC2=C1C=C(C=C2)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |